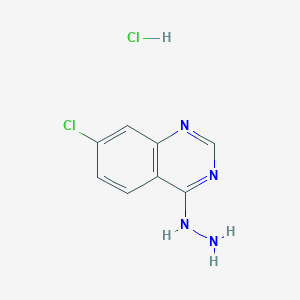

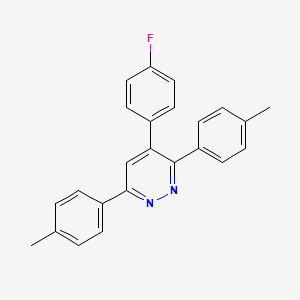

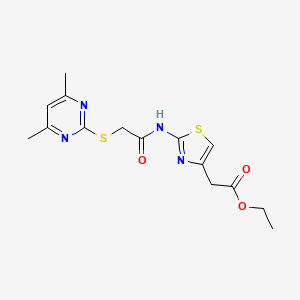

![molecular formula C14H13N3 B2591279 2-(2,4-二甲苯基)咪唑并[1,2-a]嘧啶 CAS No. 881040-42-2](/img/structure/B2591279.png)

2-(2,4-二甲苯基)咪唑并[1,2-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine” is a type of aromatic heterocyclic compound . It belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple method for the synthesis of imidazo pyrimidine-3-carbonitriles and 1,2,4-triazolo [4,3-a]pyrimidines derivatives involves a three-component one-pot condensation of various aromatic aldehydes, malononitrile and 2-aminobenzimidazole or 3-amino-1,2,4-triazole .

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic heterocycles that contain two nitrogen atoms . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . This process is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

科学研究应用

Covalent Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as “2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine”, have been used as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . Preliminary bio-evaluation screening delivered compound I-11 as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Corrosion Inhibitor

The new prepared complex of “2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine” has been studied as a corrosion inhibitor . It has shown an efficiency of 99% at low concentrations range of 50-1000ppm .

Antibacterial Activator

“2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine” has also been studied for its antibacterial properties . It has shown an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

作用机制

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been reported to have a wide range of applications in medicinal chemistry . They have been used in the development of covalent inhibitors, including KRAS G12C inhibitors .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors, which typically work by irreversibly binding to their target proteins . This suggests that 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine might affect the pathways involving its target proteins.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-proliferative activity against different human cancer cell lines . This suggests that 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine might have similar effects.

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridine derivatives are known to involve various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies might be influenced by environmental factors such as temperature, light, and the presence of certain chemicals.

未来方向

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . There is ongoing research into their potential uses, including as anti-inflammatory agents and antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being considered in this research .

属性

IUPAC Name |

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-4-5-12(11(2)8-10)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQIFSCICSFMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

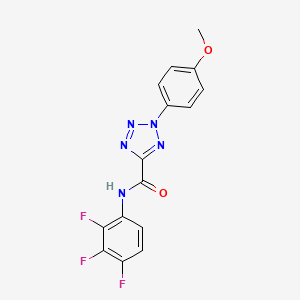

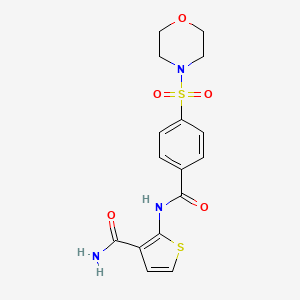

![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2591196.png)

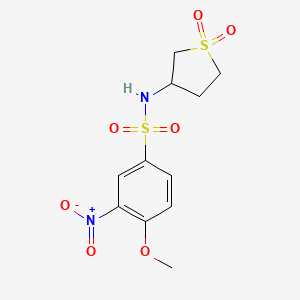

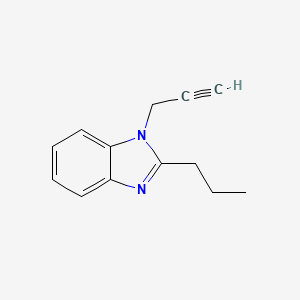

![(E)-N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591203.png)

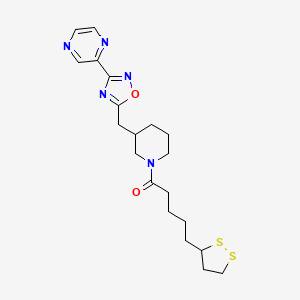

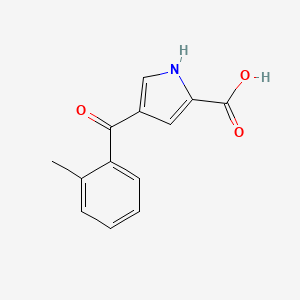

![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)

![N-[2-(1-Adamantyl)ethyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2591207.png)

![(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2591219.png)